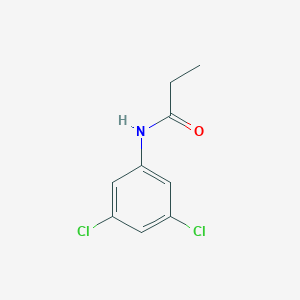
N-(3,5-dichlorophenyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,5-dichlorophenyl)propanamide, also known as DCPA, is a chemical compound that belongs to the family of amides. It is a white crystalline powder that is commonly used as a herbicide to control the growth of weeds in various crops such as fruits, vegetables, and ornamental plants. DCPA is known for its selective action against certain types of weeds, making it a popular choice among farmers and gardeners. However, DCPA has also been the subject of scientific research due to its potential health and environmental effects.
作用機序
N-(3,5-dichlorophenyl)propanamide works by inhibiting the growth of weeds through the disruption of their cell division and growth processes. Specifically, N-(3,5-dichlorophenyl)propanamide inhibits the enzyme acetolactate synthase, which is involved in the production of essential amino acids in plants. This leads to the accumulation of toxic compounds in the plant cells, ultimately resulting in their death.
Biochemical and Physiological Effects
N-(3,5-dichlorophenyl)propanamide has been found to have a range of biochemical and physiological effects on plants, animals, and humans. Some of the most notable effects include:
- Plant Growth Inhibition: N-(3,5-dichlorophenyl)propanamide inhibits the growth of weeds by disrupting their cell division and growth processes, ultimately leading to their death.
- Low Toxicity to Non-Target Organisms: N-(3,5-dichlorophenyl)propanamide has been found to have low toxicity to non-target organisms such as birds and mammals. However, its impact on soil microorganisms and aquatic organisms has been a subject of scientific research.
- Liver and Kidney Damage: Long-term exposure to N-(3,5-dichlorophenyl)propanamide has been associated with certain health effects such as liver and kidney damage in humans.
実験室実験の利点と制限
N-(3,5-dichlorophenyl)propanamide has several advantages and limitations for use in lab experiments. Some of the most notable advantages include:
- Selective Action: N-(3,5-dichlorophenyl)propanamide has a selective action against certain types of weeds, making it a popular choice among farmers and gardeners.
- Low Toxicity: N-(3,5-dichlorophenyl)propanamide has been found to have low acute toxicity to humans, making it a relatively safe chemical to work with in a lab setting.
Some of the limitations of N-(3,5-dichlorophenyl)propanamide for use in lab experiments include:
- Environmental Impact: N-(3,5-dichlorophenyl)propanamide has been found to have a potential impact on soil microorganisms and aquatic organisms, making it a less desirable choice for certain types of experiments.
- Limited Use: N-(3,5-dichlorophenyl)propanamide is primarily used as a herbicide, limiting its potential applications in lab experiments.
将来の方向性
There are several potential future directions for research on N-(3,5-dichlorophenyl)propanamide. Some of the most notable areas of research include:
- Environmental Impact: Further research is needed to better understand the potential impact of N-(3,5-dichlorophenyl)propanamide on soil microorganisms and aquatic organisms.
- Health Effects: Additional studies are needed to investigate the long-term health effects of N-(3,5-dichlorophenyl)propanamide exposure in humans.
- Alternative Herbicides: Researchers are exploring alternative herbicides to N-(3,5-dichlorophenyl)propanamide that may have less of an impact on the environment and human health.
合成法
N-(3,5-dichlorophenyl)propanamide can be synthesized through a multi-step process that involves the reaction of 3,5-dichlorobenzoic acid with propionyl chloride in the presence of a catalyst such as aluminum chloride. The resulting product is then treated with ammonia to form N-(3,5-dichlorophenyl)propanamide. This synthesis method has been extensively studied and optimized to improve the yield and purity of the final product.
科学的研究の応用
N-(3,5-dichlorophenyl)propanamide has been the subject of numerous scientific studies due to its potential impact on human health and the environment. Researchers have investigated the effects of N-(3,5-dichlorophenyl)propanamide on various organisms, including plants, animals, and humans. Some of the most notable research applications of N-(3,5-dichlorophenyl)propanamide include:
- Weed Control: N-(3,5-dichlorophenyl)propanamide is commonly used as a herbicide to control the growth of weeds in various crops. Researchers have studied the effectiveness of N-(3,5-dichlorophenyl)propanamide in controlling different types of weeds and its impact on crop yields.
- Environmental Impact: N-(3,5-dichlorophenyl)propanamide has been found to have a low toxicity to non-target organisms such as birds and mammals. However, its impact on soil microorganisms and aquatic organisms has been a subject of scientific research.
- Health Effects: N-(3,5-dichlorophenyl)propanamide has been found to have low acute toxicity to humans. However, long-term exposure to N-(3,5-dichlorophenyl)propanamide has been associated with certain health effects such as liver and kidney damage.
特性
CAS番号 |
50824-85-6 |
|---|---|
製品名 |
N-(3,5-dichlorophenyl)propanamide |
分子式 |
C9H9Cl2NO |
分子量 |
218.08 g/mol |
IUPAC名 |
N-(3,5-dichlorophenyl)propanamide |
InChI |
InChI=1S/C9H9Cl2NO/c1-2-9(13)12-8-4-6(10)3-7(11)5-8/h3-5H,2H2,1H3,(H,12,13) |
InChIキー |
LHMVKQWXRUZZJG-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=CC(=CC(=C1)Cl)Cl |
正規SMILES |
CCC(=O)NC1=CC(=CC(=C1)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



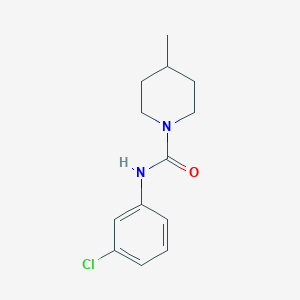
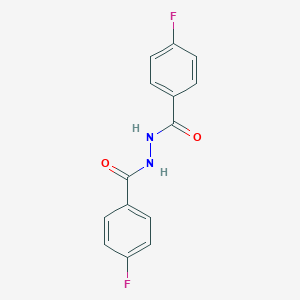
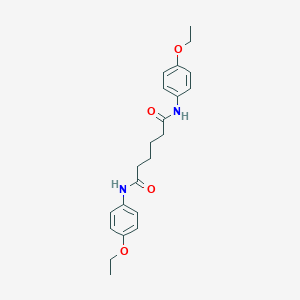


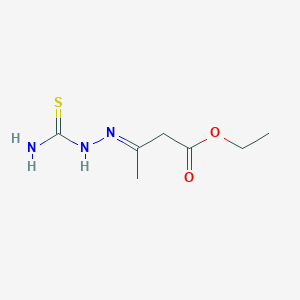

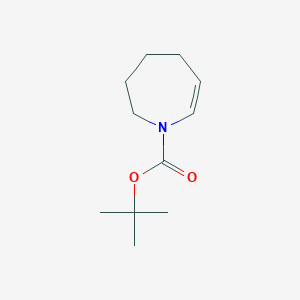
![N'-{3-[(anilinocarbothioyl)amino]propyl}-N-phenylthiourea](/img/structure/B185508.png)
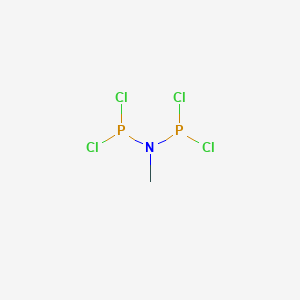
![[(E)-(2-methoxynaphthalen-1-yl)methylideneamino]thiourea](/img/structure/B185513.png)
![Benzamide, 4-chloro-N-[[(4-methoxyphenyl)amino]thioxomethyl]-](/img/structure/B185515.png)

